molecular formula C7H6ClN5O B168000 N6-Chloroacetyladenine CAS No. 10082-95-8

N6-Chloroacetyladenine

Cat. No. B168000
CAS RN: 10082-95-8
M. Wt: 211.61 g/mol
InChI Key: KLZFMCBADSEGSF-UHFFFAOYSA-N
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Description

N6-Chloroacetyladenine, also known as 6-Chloropurine riboside, is a synthetic purine nucleoside analog that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a modified version of adenosine, which is a nucleoside that plays a crucial role in various physiological processes in the human body.

Mechanism Of Action

The mechanism of action of N6-Chloroacetyladenine involves its conversion to N6-Chloroacetyl-adenosine triphosphate (N6-Cl-ATP) by cellular enzymes. N6-Cl-ATP is incorporated into the DNA of target cells, leading to the inhibition of DNA synthesis. This results in the inhibition of cell growth and induction of apoptosis.

Biochemical And Physiological Effects

N6-Chloroacetyladenine has several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the metabolism of purine nucleosides. This leads to the accumulation of toxic metabolites and inhibition of cell growth. N6-Chloroacetyladenine has also been shown to induce oxidative stress and DNA damage in target cells.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using N6-Chloroacetyladenine in lab experiments is its ability to inhibit DNA synthesis and induce apoptosis in target cells. This makes it a valuable tool for studying the mechanisms of cell growth and death. However, one of the limitations of using this compound is its potential toxicity to non-target cells, which can lead to unwanted side effects.

Future Directions

N6-Chloroacetyladenine has several potential future directions in scientific research. One of the significant areas of research is in cancer therapy, where this compound can be used as a chemotherapeutic agent in combination with other drugs. N6-Chloroacetyladenine can also be used in gene therapy to deliver therapeutic genes to target cells. Additionally, this compound can be used to study the mechanisms of cell growth and death in various physiological processes.

Synthesis Methods

The synthesis method of N6-Chloroacetyladenine involves the reaction of 6-chloropurine with ribose under controlled conditions. The reaction is catalyzed by enzymes such as adenosine deaminase and purine nucleoside phosphorylase. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N6-Chloroacetyladenine has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in cancer research. Studies have shown that N6-Chloroacetyladenine inhibits the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. This compound has also been studied for its potential use in gene therapy, where it can be used to deliver therapeutic genes to target cells.

properties

CAS RN

10082-95-8

Product Name

N6-Chloroacetyladenine

Molecular Formula

C7H6ClN5O

Molecular Weight

211.61 g/mol

IUPAC Name

2-chloro-N-(7H-purin-6-yl)acetamide

InChI

InChI=1S/C7H6ClN5O/c8-1-4(14)13-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,9,10,11,12,13,14)

InChI Key

KLZFMCBADSEGSF-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl

Other CAS RN

10082-95-8

synonyms

2-Chloro-N-(1H-purin-6-yl)acetamide

Origin of Product

United States

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